Cas no 16441-25-1 (2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile)
2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Phenylthiazol-4-yl)acetonitrile
- (2-PHENYL-1,3-THIAZOL-4-YL)ACETONITRILE
- 2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile
- (2-phenyl-1,3-thiazol-4-yl)-acetonitrile
- (2-Phenyl-thiazol-4-yl)-acetonitril
- (2-phenyl-thiazol-4-yl)-acetonitrile
- 2-phenyl-4-cyanomethylthiazole
- 4-cyanomethyl-2-phenylthiazole
-
- MDL: MFCD00726791
- Inchi: 1S/C11H8N2S/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6H2
- InChI Key: KUEZREUCXWHVPK-UHFFFAOYSA-N
- SMILES: C1(SC=C(CC#N)N=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 200.04094
- Monoisotopic Mass: 200.041
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.223
- Boiling Point: 386.9°Cat760mmHg
- Flash Point: 187.8°C
- Refractive Index: 1.61
- PSA: 36.68
- LogP: 2.87618
2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P322603-10mg |
2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile |
16441-25-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P322603-50mg |
2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile |
16441-25-1 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P322603-100mg |
2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile |
16441-25-1 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Chemenu | CM507511-1g |
2-(2-Phenylthiazol-4-yl)acetonitrile |
16441-25-1 | 95% | 1g |
$559 | 2022-09-29 | |
| eNovation Chemicals LLC | D590453-1g |
2-(2-Phenylthiazol-4-yl)acetonitrile |
16441-25-1 | 95% | 1g |
$525 | 2024-06-03 | |
| Enamine | EN300-09278-0.05g |
2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile |
16441-25-1 | 95.0% | 0.05g |
$117.0 | 2025-03-21 | |
| Enamine | EN300-09278-0.1g |
2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile |
16441-25-1 | 95.0% | 0.1g |
$173.0 | 2025-03-21 | |
| Enamine | EN300-09278-0.25g |
2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile |
16441-25-1 | 95.0% | 0.25g |
$247.0 | 2025-03-21 | |
| Enamine | EN300-09278-0.5g |
2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile |
16441-25-1 | 95.0% | 0.5g |
$388.0 | 2025-03-21 | |
| Enamine | EN300-09278-1.0g |
2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile |
16441-25-1 | 95.0% | 1.0g |
$499.0 | 2025-03-21 |
2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile Suppliers
2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile
Introduction to 2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile (CAS No. 16441-25-1)
2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile, with the CAS number 16441-25-1, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and potential applications in drug discovery. The unique structure of 2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile makes it an intriguing candidate for various therapeutic targets.
The molecular formula of 2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile is C10H7N2S, and its molecular weight is 197.24 g/mol. The compound features a thiazole ring fused with a phenyl group and an acetonitrile moiety, which collectively contribute to its chemical stability and reactivity. The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, while the acetonitrile group imparts nitrile functionality to the molecule.
In recent years, 2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile has been extensively studied for its potential pharmacological properties. One of the key areas of research has been its anti-inflammatory activity. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
Beyond its anti-inflammatory properties, 2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile has also demonstrated significant antioxidant activity. Research has indicated that this compound can scavenge free radicals and protect cells from oxidative stress, which is a critical factor in various degenerative diseases such as Alzheimer's disease and Parkinson's disease. The antioxidant potential of 2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile is attributed to its ability to modulate key signaling pathways involved in cellular defense mechanisms.
In the realm of cancer research, 2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile has shown promise as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action involves the disruption of mitochondrial function and the activation of caspase-dependent apoptotic pathways. These findings suggest that 2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile could be developed into a novel therapeutic agent for cancer treatment.
The synthetic accessibility of 2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been reported in the literature, including multistep processes involving condensation reactions and cyclizations. These synthetic methods provide researchers with the flexibility to modify the structure of the compound and explore its derivatives for enhanced biological activity and pharmacokinetic properties.
In addition to its therapeutic potential, 2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile has also been investigated for its use as a building block in organic synthesis. Its unique structural features make it a valuable intermediate for the synthesis of more complex molecules with diverse functionalities. This versatility has led to its application in the development of new materials and functional compounds for various industrial applications.
The safety profile of 2-(2-phenyl-1,3-thiazol-4-y\-l)acetonitrile is an important consideration in its development as a pharmaceutical agent. Preclinical toxicology studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, further research is needed to fully understand its long-term effects and potential side effects in humans.
In conclusion, 2-(2-phe\-nyl\-1,\(3\)-thiazo\-l\-4\-y\-l\)a\-ce\-to\-ni\-tri\-le (CAS No. 16441-\(5\)-\(5\)) is a multifunctional organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further development into therapeutic agents. The ongoing research on this compound promises to uncover new insights into its biological activities and potential applications in drug discovery.
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